2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound that belongs to the class of thiazolidines This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate typically involves multi-step organic reactions. One common method involves the reaction of thiourea with chloroacetic acid in ethanol to form the thiazolidine ring . This intermediate is then reacted with a phenyl derivative and benzenesulfonate under specific conditions to yield the final compound. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and benzenesulfonate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-oxo-1,3-thiazolidine hydrochloride: This compound shares a similar thiazolidine ring structure and has been studied for its biological activities.
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Another related compound with a thiazolidine ring and phenyl group, known for its unique chemical properties.
Uniqueness
What sets 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate apart is its combination of a thiazolidine ring with a benzenesulfonate moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15N3O5S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C18H15N3O5S2/c1-11(22)20-13-6-8-14(9-7-13)28(24,25)26-15-5-3-2-4-12(15)10-16-17(23)21-18(19)27-16/h2-10H,1H3,(H,20,22)(H2,19,21,23)/b16-10- |
InChI Key |
LRINQEZVLJAJKR-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)N=C(S3)N |
Origin of Product |
United States |
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